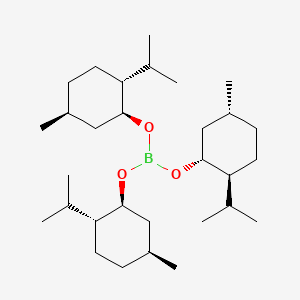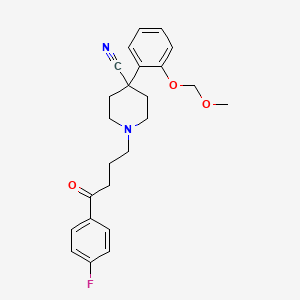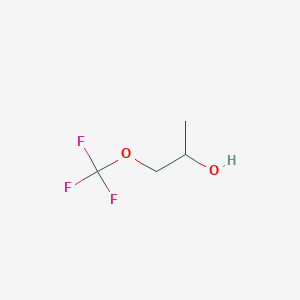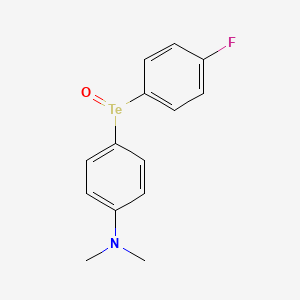
1-Heptanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(2-hydroxyethyl)-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Heptanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(2-hydroxyethyl)-N-methyl- is a fluorinated sulfonamide compound. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Heptanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(2-hydroxyethyl)-N-methyl- typically involves the reaction of heptanesulfonamide with a fluorinating agent under controlled conditions. The process may include steps such as:
Fluorination: Introduction of fluorine atoms into the heptanesulfonamide structure using fluorinating agents like sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3).
Hydroxyethylation: Addition of a hydroxyethyl group to the fluorinated heptanesulfonamide using ethylene oxide or similar reagents.
Methylation: Introduction of a methyl group to the nitrogen atom using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and hydroxyethylation processes, often carried out in specialized reactors designed to handle highly reactive fluorinating agents. The production process must ensure high purity and yield, often requiring multiple purification steps such as distillation, crystallization, and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-Heptanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(2-hydroxyethyl)-N-methyl- can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form sulfonic acids or other oxidized derivatives.
Reduction: Reaction with reducing agents like lithium aluminum hydride (LiAlH4) to form amines or other reduced products.
Substitution: Nucleophilic substitution reactions where the fluorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Amines, thiols, alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.
Applications De Recherche Scientifique
1-Heptanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(2-hydroxyethyl)-N-methyl- has several scientific research applications:
Chemistry: Used as a reagent or intermediate in the synthesis of other fluorinated compounds. Its unique properties make it valuable in the development of new materials with high thermal stability and chemical resistance.
Biology: Investigated for its potential use in biological assays and as a probe for studying protein-ligand interactions due to its fluorinated structure.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals due to its stability and bioavailability.
Industry: Utilized in the production of specialty coatings, lubricants, and surfactants. Its low surface energy makes it ideal for applications requiring non-stick or water-repellent properties.
Mécanisme D'action
The mechanism of action of 1-Heptanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(2-hydroxyethyl)-N-methyl- involves its interaction with molecular targets through its fluorinated and sulfonamide groups. These interactions can affect various molecular pathways, including:
Protein Binding: The compound can bind to proteins, altering their structure and function. This is particularly relevant in biological assays and drug development.
Membrane Interaction: Its fluorinated structure allows it to interact with cell membranes, potentially affecting membrane fluidity and permeability.
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, affecting their catalytic activity.
Comparaison Avec Des Composés Similaires
1-Heptanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(2-hydroxyethyl)-N-methyl- can be compared with other similar fluorinated sulfonamides:
N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(2-hydroxyethyl)-1-heptanesulfonamide: Similar structure but with an ethyl group instead of a methyl group.
N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(2-hydroxyethyl)-1-octanesulfonamide: Similar structure but with an octane chain instead of a heptane chain.
N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(2-hydroxyethyl)-1-hexanesulfonamide: Similar structure but with a hexane chain instead of a heptane chain.
These compounds share similar properties but differ in their specific applications and reactivity due to variations in their alkyl chain length and substituents.
Propriétés
Numéro CAS |
68555-76-0 |
|---|---|
Formule moléculaire |
C10H8F15NO3S C7F15SO2N(CH3)CH2CH2OH |
Poids moléculaire |
507.22 g/mol |
Nom IUPAC |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(2-hydroxyethyl)-N-methylheptane-1-sulfonamide |
InChI |
InChI=1S/C10H8F15NO3S/c1-26(2-3-27)30(28,29)10(24,25)8(19,20)6(15,16)4(11,12)5(13,14)7(17,18)9(21,22)23/h27H,2-3H2,1H3 |
Clé InChI |
UIZUTEDYGNRNSW-UHFFFAOYSA-N |
SMILES canonique |
CN(CCO)S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


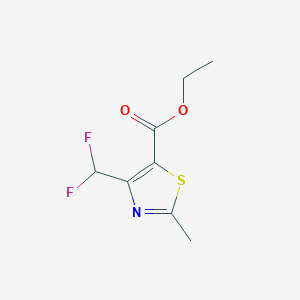

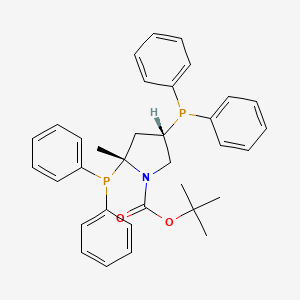
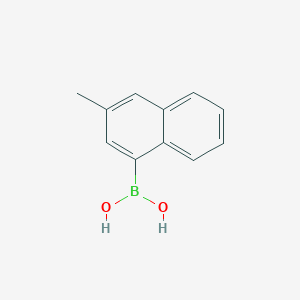
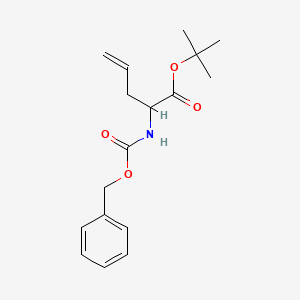
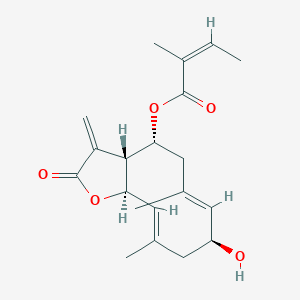
![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene;oxotitanium(2+)](/img/structure/B13409696.png)
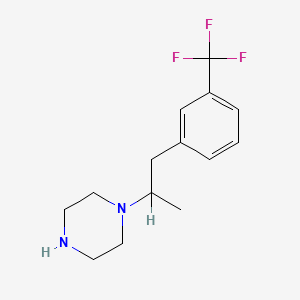
![tert-butyl 7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-oxoheptanoate](/img/structure/B13409702.png)
